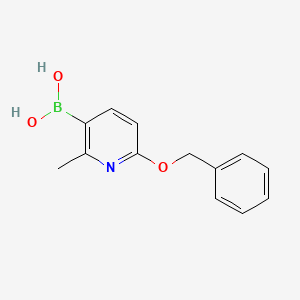

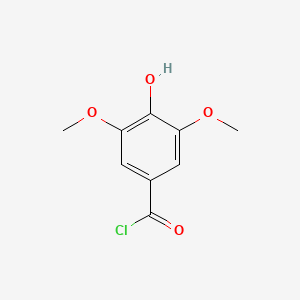

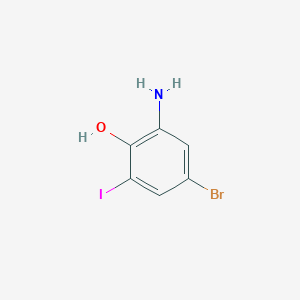

3-Pivalamidobenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pivalamidobenzofuran-2-carboxamide is a derivative of benzofuran-carboxamide. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in benzofuran derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This strategy enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Applications De Recherche Scientifique

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

3-Pivalamidobenzofuran-2-carboxamide and its derivatives have been studied for their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). These compounds are significant for their potential in developing new treatments for cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA2. For example, Patel et al. (2014) synthesized novel derivatives which showed potent inhibition of PARP-1 activity and selective cytotoxicity in BRCA2-deficient cells (Patel et al., 2014).

Antimicrobial Activity

Some derivatives of 3-Pivalamidobenzofuran-2-carboxamide have been explored for their antimicrobial properties. Wardakhan et al. (2005) reported on the synthesis of compounds with this core structure and evaluated their in vitro antimicrobial activity against various bacterial strains (Wardakhan et al., 2005).

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-Pivalamidobenzofuran-2-carboxamide derivatives helps in the development of more potent and selective agents for various therapeutic applications. For instance, Lee et al. (2012) conducted SAR studies to optimize the potency of benzofuran-7-carboxamide as a PARP-1 inhibitor (Lee et al., 2012).

Synthesis and Characterization Studies

Research in this area also focuses on the synthesis and characterization of novel compounds based on the 3-Pivalamidobenzofuran-2-carboxamide scaffold. Papamicaël et al. (1994) described the synthesis of new 3-substituted α-carbolines, providing valuable insights into the chemical properties and potential applications of these compounds (Papamicaël et al., 1994).

Potential as 5-HT3 Receptor Antagonists

Compounds derived from 3-Pivalamidobenzofuran-2-carboxamide have been investigated for their potential as 5-HT3 receptor antagonists, which can be useful in treating conditions related to serotonin regulation, such as irritable bowel syndrome. Yang et al. (2010) discovered a new class of 2-substituted benzoxazole carboxamides, exhibiting nanomolar in vitro activity against human 5-HT3A receptors (Yang et al., 2010).

Propriétés

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIKGHYENKOUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pivalamidobenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)

![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)

![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)

![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)